molecular formula C18H23N3O4S3 B2937414 4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide CAS No. 2034429-60-0

4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide

Cat. No.: B2937414
CAS No.: 2034429-60-0
M. Wt: 441.58
InChI Key: DUCMFZVOFRJBHK-UHFFFAOYSA-N
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Description

4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thienopyridine ring fused with a piperidine moiety, which is further connected to a benzenesulfonamide group. The intricate arrangement of these functional groups contributes to its diverse chemical properties and potential biological activities.

Properties

IUPAC Name

4-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S3/c19-27(22,23)16-1-3-17(4-2-16)28(24,25)21-10-5-15(6-11-21)20-9-7-18-14(13-20)8-12-26-18/h1-4,8,12,15H,5-7,9-11,13H2,(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCMFZVOFRJBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)S(=O)(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

    Formation of the Thienopyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thienopyridine ring.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thienopyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, leading to the formation of amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives and thienopyridine compounds.

    Thienopyridine Derivatives: These compounds are known for their diverse biological activities, including antiplatelet and anticancer properties.

    Sulfonamide Derivatives: These compounds are widely used in medicine as antibiotics and diuretics.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Biological Activity

The compound 4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide is a complex organic molecule with potential biological activities, particularly in the field of pharmacology. This article reviews its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-c]pyridine core, which is known for its pharmacological significance. The sulfonamide group and piperidine moiety contribute to its biological properties. The molecular formula is C19H24N2O4S2C_{19}H_{24}N_2O_4S_2, and its molecular weight is approximately 416.54 g/mol.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease pathways. The thieno[3,2-c]pyridine derivatives have been studied for their potential as antidiabetic , antitumor , and antimicrobial agents .

Antitumor Activity

Studies have shown that thieno[3,2-c]pyridine derivatives exhibit significant antitumor activity. For instance, compounds derived from this scaffold have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AMIA PaCa-2 (pancreatic cancer)0.58OXPHOS inhibition
Compound BHeLa (cervical cancer)0.31Apoptosis induction

Antimicrobial Activity

Thieno[3,2-c]pyridine derivatives also show promise as antimicrobial agents. Research indicates that these compounds can inhibit the growth of various bacteria and fungi by disrupting cell membrane integrity or interfering with metabolic pathways.

Enzyme Inhibition

The compound's sulfonamide group suggests potential as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes including respiration and acid-base balance. Inhibitors of these enzymes are valuable in treating conditions such as glaucoma and epilepsy.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of thieno[3,2-c]pyridine derivatives for their anticancer properties. The lead compound demonstrated an IC50 value of 0.35 µM against breast cancer cells (MCF-7), indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of related compounds against Staphylococcus aureus. The derivative exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL, showcasing its potential as a therapeutic agent against resistant strains .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the piperidine ring and sulfonamide group significantly influence the biological activity of the compound. Substituents on the benzene ring can enhance potency by improving binding affinity to target proteins or altering pharmacokinetics.

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